N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
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Overview
Description
The compound contains several functional groups including methoxyphenethyl, methoxyphenylsulfonyl, and oxazinan. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxy groups might be susceptible to demethylation under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is part of a broader family of oxalamides, which are synthesized through various processes such as acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This process is operationally simple and high-yielding, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Photochemical and Photophysical Properties
- A study highlighted a zinc phthalocyanine derivative, illustrating its high singlet oxygen quantum yield, good fluorescence properties, and potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This indicates the compound's relevance in developing therapeutic agents with specific photochemical and photophysical properties (Pişkin et al., 2020).
Material Science and Polymer Chemistry
- The compound is also involved in the synthesis of polymers and understanding their structures, as seen in a study that synthesized model compounds for analyzing the structure of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone. This research contributes significantly to the field of polymer chemistry, showcasing the compound's relevance in material sciences (Paventi et al., 1996).
Biological Activities
- The compound's structure and derivatives play a role in biological activities as well. For instance, compounds with methoxyphenyl components have been synthesized and analyzed for their biological activities, like selective activity for α1A/D vs. α1B-adrenoceptors subtype, showing its potential in medicinal chemistry and drug development (Huang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-31-18-8-10-19(11-9-18)34(29,30)26-14-5-15-33-21(26)16-25-23(28)22(27)24-13-12-17-6-3-4-7-20(17)32-2/h3-4,6-11,21H,5,12-16H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZYYAUVOGLMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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